3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11
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Overview
Description
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 is a synthetic peptide compound characterized by its unique structure and deuterium labeling. This compound is primarily used in advanced research due to its stability and reactivity. The molecular formula of this compound is C16H16D11N3O6, and it has a molecular weight of 368.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 involves several steps, including the incorporation of deuterium atoms. The process typically starts with the preparation of the cyclohexyl-D-alanine and D-|A-glutamylglycine precursors. These precursors are then coupled using peptide synthesis techniques, often involving the use of coupling reagents such as carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in clinical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is facilitated by the unique structure of the compound, which allows it to fit into specific binding sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine: The non-deuterated version of the compound.
Cyclohexyl-D-alanine: A precursor used in the synthesis of the compound.
D-|A-glutamylglycine: Another precursor used in the synthesis.
Uniqueness
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This labeling also makes it a valuable tool in metabolic research, as it can be easily traced in biological systems .
Properties
IUPAC Name |
(4R)-4-[[(2R)-2-amino-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDMSQXUUIBFPE-GBYUUEIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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